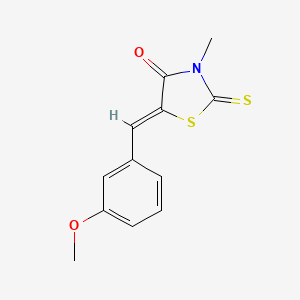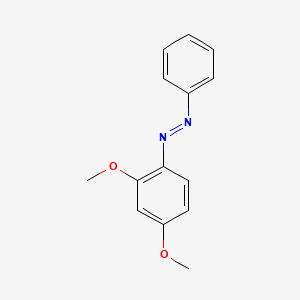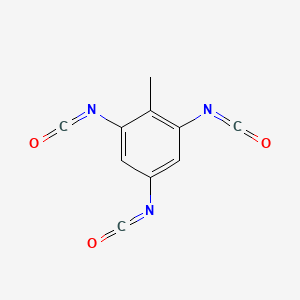![molecular formula C13H9N3OS B12006140 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31042-79-2](/img/structure/B12006140.png)
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is an organic compound with the molecular formula C13H9N3OS It is a derivative of naphthol and thiazole, featuring a diazenyl group that connects the naphthol and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol typically involves the diazotization of 2-aminothiazole followed by coupling with 1-naphthol. The reaction conditions often include the use of acidic media to facilitate the diazotization process. For example, sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) can be used to generate the diazonium salt from 2-aminothiazole, which is then coupled with 1-naphthol to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthol ring.
科学的研究の応用
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism of action of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, while the diazenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-2-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-3-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-4-naphthol
Uniqueness
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the diazenyl group on the naphthol ring can significantly affect the compound’s electronic properties and its ability to interact with other molecules.
特性
CAS番号 |
31042-79-2 |
|---|---|
分子式 |
C13H9N3OS |
分子量 |
255.30 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H9N3OS/c17-12-6-5-11(9-3-1-2-4-10(9)12)15-16-13-14-7-8-18-13/h1-8,17H |
InChIキー |
XPEQMMIYVMVUBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)
![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
